3-(Piperazin-1-Yl)Propan-1-Ol

Description

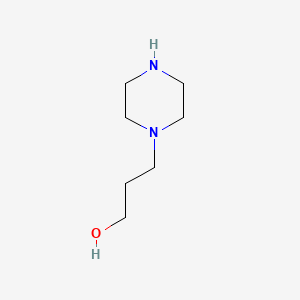

Structure

3D Structure

Properties

IUPAC Name |

3-piperazin-1-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c10-7-1-4-9-5-2-8-3-6-9/h8,10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWEOFVINMVZGAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201234 | |

| Record name | Piperazin-1-ylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5317-32-8 | |

| Record name | 1-Piperazinepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5317-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazin-1-ylpropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005317328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazin-1-ylpropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperazin-1-ylpropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.797 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 3-(Piperazin-1-Yl)Propan-1-Ol

An In-Depth Technical Guide to the Physicochemical Properties of 3-(Piperazin-1-yl)propan-1-ol for Drug Development Professionals

Introduction

This compound is a bifunctional organic molecule featuring a piperazine heterocycle and a primary alcohol. The piperazine moiety is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to impart desirable pharmacokinetic properties, including improved aqueous solubility and the ability to engage in key biological interactions.[1][2] Understanding the fundamental physicochemical properties of this compound is therefore not merely an academic exercise; it is a critical prerequisite for its successful application in drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.

This guide provides a comprehensive analysis of the core physicochemical attributes of this compound. Moving beyond a simple data sheet, we delve into the causality behind these properties, offer field-proven experimental protocols for their determination, and contextualize their significance for researchers, chemists, and drug development professionals.

Molecular Identity and Core Properties

Accurate identification is the foundation of all subsequent scientific investigation. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 5317-32-8 | PubChem[3] |

| Molecular Formula | C₇H₁₆N₂O | PubChem[3] |

| Molecular Weight | 144.21 g/mol | PubChem[3] |

| Canonical SMILES | C1CN(CCN1)CCCO | PubChem[3] |

These basic identifiers are complemented by computed properties that provide an initial in silico forecast of the molecule's behavior.

| Computed Property | Value | Significance in Drug Development | Source |

| XLogP3-AA | -0.7 | Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor passive membrane permeability. | PubChem[3] |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | Suggests good potential for oral bioavailability and cell permeability (typically <140 Ų). | PubChem[3] |

| Hydrogen Bond Donors | 2 | The alcohol (-OH) and secondary amine (-NH) groups can donate hydrogen bonds, influencing solubility and target binding. | PubChem[3] |

| Hydrogen Bond Acceptors | 3 | The two nitrogen atoms and the oxygen atom can accept hydrogen bonds, contributing to aqueous solubility. | PubChem[3] |

Ionization State and Acidity (pKa)

Expertise & Experience: The pKa is arguably the most critical physicochemical parameter for an ionizable compound like this compound. The piperazine ring contains two nitrogen atoms, each capable of accepting a proton. This makes the molecule a dibasic compound with two distinct pKa values. These values dictate the predominant charge state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and interaction with biological targets.

The first pKa (pKa₁) corresponds to the protonation of the more basic secondary amine, while the second (pKa₂) corresponds to the protonation of the tertiary amine, which is less basic due to the electron-withdrawing effect of the hydroxypropyl substituent. Based on literature values for similar piperazine derivatives, pKa₁ is expected to be in the range of 9.0-9.8, while pKa₂ is expected to be in the range of 5.0-6.0.[1][4] This means that at physiological pH (~7.4), the molecule will exist predominantly as a monocationic species, protonated at the secondary amine.

References

An In-Depth Technical Guide to 3-(Piperazin-1-yl)propan-1-ol: A Key Bifunctional Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Piperazin-1-yl)propan-1-ol, a heterocyclic compound featuring a piperazine ring and a primary alcohol, has emerged as a critical building block in medicinal chemistry and pharmaceutical development. Its unique bifunctional nature—presenting both a reactive nucleophilic secondary amine and a versatile primary alcohol—renders it an invaluable component for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic methodology, and its significant applications, with a particular focus on its role as a flexible linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Furthermore, this document outlines detailed protocols for its analytical characterization, ensuring scientific integrity and reproducibility in its application.

Core Molecular Attributes

This compound is a relatively simple yet powerful molecule whose utility is derived from the distinct reactivity of its two functional groups. Understanding its fundamental properties is crucial for its effective implementation in synthetic strategies.

Molecular Formula: C₇H₁₆N₂O[1][2]

Molecular Weight: 144.21 g/mol [2]

Physicochemical and Structural Data

A summary of the key computed physicochemical properties of this compound is presented in Table 1. These parameters are essential for predicting its behavior in various solvent systems, its potential for biological membrane permeability, and its overall suitability for drug development pipelines.

| Property | Value | Source |

| IUPAC Name | 3-piperazin-1-ylpropan-1-ol | PubChem[2] |

| CAS Number | 5317-32-8 | PubChem[2] |

| Molecular Formula | C₇H₁₆N₂O | PubChem[2] |

| Molecular Weight | 144.21 g/mol | PubChem[2] |

| Topological Polar Surface Area | 35.5 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| XLogP3-AA (LogP) | -0.7 | PubChem[2] |

Synonyms: The compound is also known by several other names, including 1-Piperazinepropanol, 1-(3-HYDROXYPROPYL)PIPERAZINE, and N-(3-Hydroxypropyl)piperazine.[2][3]

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The choice of reactants and conditions is dictated by the principles of maximizing yield and purity while minimizing side reactions.

Proposed Synthetic Protocol: Nucleophilic Substitution

A robust and common method for synthesizing N-substituted piperazines involves the reaction of piperazine with an appropriate alkyl halide. For this compound, the logical precursors are piperazine and a 3-halopropanol, such as 3-chloro-1-propanol.

Reaction Scheme:

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Piperazin-1-yl)propan-1-ol

Introduction

3-(Piperazin-1-yl)propan-1-ol, with CAS number 5317-32-8, is a bifunctional organic molecule incorporating a piperazine ring and a primary alcohol.[1] The piperazine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to modulate pharmacokinetic properties and engage in various biological interactions.[2] The presence of both a nucleophilic secondary amine, a tertiary amine, and a hydroxyl group makes this compound a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

A thorough spectroscopic characterization is fundamental to confirming the identity, purity, and structure of this compound. This guide provides a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The interpretation of these spectra is grounded in the principles of organic spectroscopy and supported by empirical data and established literature values. This document is intended for researchers, scientists, and drug development professionals who rely on robust analytical data for informed decision-making in their scientific endeavors.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a propyl chain linking a primary alcohol to a nitrogen atom of the piperazine ring. This arrangement gives rise to distinct spectroscopic signatures for each functional group and the overall molecular framework.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the propanol chain and the piperazine ring.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH).[3]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Acquire the spectrum at a constant temperature, typically 25 °C.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Use a standard pulse sequence, such as a 30° or 90° pulse, with a relaxation delay of 1-5 seconds.

-

-

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons for each resonance.

¹H NMR Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.65 | Triplet | 2H | -CH₂-OH (a) |

| ~ 2.85 | Triplet | 2H | -CH₂-N (c) |

| ~ 2.70 | Broad Singlet | 4H | Piperazine -CH₂- (e) |

| ~ 2.50 | Broad Singlet | 4H | Piperazine -CH₂- (d) |

| ~ 1.75 | Multiplet | 2H | -CH₂- (b) |

| Exchangeable | Broad Singlet | 2H | -OH, -NH |

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum

-

Propanol Chain:

-

The methylene group attached to the hydroxyl group (-CH₂-OH, a ) is expected to appear as a triplet around 3.65 ppm due to coupling with the adjacent methylene group (b ). The electronegative oxygen atom deshields these protons, shifting them downfield.

-

The central methylene group of the propyl chain (-CH₂-, b ) will likely resonate as a multiplet (e.g., a quintet or triplet of triplets) around 1.75 ppm, as it is coupled to the protons at positions a and c .

-

The methylene group attached to the piperazine nitrogen (-CH₂-N, c ) is expected to be a triplet around 2.85 ppm, shifted downfield by the adjacent nitrogen atom and coupled to the protons at b .

-

-

Piperazine Ring:

-

The protons on the piperazine ring typically exhibit complex splitting patterns due to chair-to-chair interconversion. In many cases, they appear as broad singlets or multiplets.

-

The four protons on the carbons adjacent to the substituted nitrogen (d ) and the four protons on the carbons adjacent to the NH group (e ) are in different chemical environments and are expected to give rise to distinct signals, likely in the range of 2.50-2.70 ppm.

-

-

Exchangeable Protons:

-

The hydroxyl (-OH) and amine (-NH) protons are exchangeable and their chemical shifts are highly dependent on solvent, concentration, and temperature. They often appear as broad singlets and may not show clear coupling. Deuterium exchange (adding a drop of D₂O to the NMR tube) can be used to confirm their assignment, as the signals will disappear from the spectrum.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare the sample as described for ¹H NMR, using a slightly higher concentration if necessary (20-50 mg).

-

Instrumentation: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets for each carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to ¹H NMR.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~ 61.0 | -CH₂-OH (a) |

| ~ 57.0 | -CH₂-N (c) |

| ~ 54.5 | Piperazine -CH₂- (d) |

| ~ 46.0 | Piperazine -CH₂- (e) |

| ~ 28.0 | -CH₂- (b) |

Note: The chemical shifts are approximate and can vary with the solvent.

Interpretation of the ¹³C NMR Spectrum

-

Propanol Chain:

-

The carbon attached to the hydroxyl group (-CH₂-OH, a ) is the most deshielded carbon in the aliphatic region, appearing around 61.0 ppm.

-

The carbon attached to the piperazine nitrogen (-CH₂-N, c ) is also deshielded and is expected around 57.0 ppm.

-

The central carbon of the propyl chain (-CH₂-, b ) is the most shielded of the chain, resonating at approximately 28.0 ppm.[4]

-

-

Piperazine Ring:

-

The two sets of non-equivalent methylene carbons in the piperazine ring will give rise to two distinct signals. The carbons adjacent to the substituted nitrogen (d ) are expected at a different chemical shift (around 54.5 ppm) than those adjacent to the secondary amine (e , around 46.0 ppm).

-

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, providing valuable information about the functional groups present.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Neat: If the sample is a liquid or a low-melting solid, a thin film can be placed between two salt (e.g., NaCl or KBr) plates.

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR: Attenuated Total Reflectance (ATR) is a convenient method where the sample is placed directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

FTIR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3300-3250 (weak-medium) | N-H stretch | Secondary Amine |

| 2950-2850 | C-H stretch | Aliphatic |

| 1450 | C-H bend | Aliphatic |

| 1100-1000 | C-N stretch | Amine |

| 1050 | C-O stretch | Primary Alcohol |

Note: Peak positions and intensities can be influenced by hydrogen bonding.

Interpretation of the IR Spectrum

-

O-H and N-H Stretching Region: A prominent, broad absorption band between 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of a hydrogen-bonded alcohol. Overlapping with this, a weaker and sharper peak around 3300-3250 cm⁻¹ is expected for the N-H stretch of the secondary amine in the piperazine ring.

-

C-H Stretching Region: Strong absorptions in the 2950-2850 cm⁻¹ range are due to the symmetric and asymmetric stretching vibrations of the aliphatic C-H bonds in the propyl chain and piperazine ring.

-

Fingerprint Region:

-

The C-O stretching vibration of the primary alcohol will give a strong band around 1050 cm⁻¹.

-

The C-N stretching vibrations of the tertiary and secondary amines are expected in the 1100-1000 cm⁻¹ region.

-

C-H bending vibrations will appear around 1450 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that induces extensive fragmentation. Electrospray Ionization (ESI) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition: Scan a range of mass-to-charge (m/z) ratios to obtain the mass spectrum.

Mass Spectrometry Data Summary (Predicted for ESI)

| m/z | Ion | Interpretation |

| 145.13 | [M+H]⁺ | Protonated Molecular Ion |

| 85.08 | [C₄H₉N₂]⁺ | Piperazine fragment |

Note: The molecular weight of C₇H₁₆N₂O is 144.22 g/mol .

Interpretation of the Mass Spectrum

-

Molecular Ion: Using a soft ionization technique like ESI, the base peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 145.13. This confirms the molecular weight of the compound.

-

Fragmentation Pattern: While ESI results in minimal fragmentation, some characteristic fragments may be observed, particularly with in-source fragmentation or MS/MS experiments. A common fragmentation pathway for N-substituted piperazines involves cleavage of the C-N bond connecting the substituent to the ring. This would lead to the formation of a piperazine-containing fragment. The piperazine ring itself can also undergo fragmentation. A key fragment would be the piperazinyl cation or related species. For this compound, a significant fragment would likely arise from the cleavage of the bond between the propyl chain and the piperazine nitrogen, or fragmentation within the piperazine ring itself. A characteristic fragmentation of piperazine derivatives involves the loss of parts of the piperazine ring, leading to fragments with m/z values corresponding to C₄H₉N₂⁺ (m/z 85) or smaller amine fragments.[5]

Caption: Predicted fragmentation of this compound in ESI-MS.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups (alcohol and amines), and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This suite of spectroscopic data serves as a crucial quality control standard for ensuring the identity and purity of this important chemical intermediate in research and development settings.

References

- 1. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.uoi.gr [chem.uoi.gr]

- 5. researchgate.net [researchgate.net]

Solubility and stability of 3-(Piperazin-1-Yl)Propan-1-Ol

An In-Depth Technical Guide to the Solubility and Stability of 3-(Piperazin-1-yl)propan-1-ol

Introduction

This compound (CAS No. 5317-32-8) is a bifunctional organic compound featuring a piperazine ring and a primary alcohol moiety.[1][2][3] This unique structure makes it a versatile building block and a valuable intermediate in the synthesis of a wide range of biologically active molecules and Active Pharmaceutical Ingredients (APIs).[4] Its applications are prominent in drug discovery, where it often serves as a flexible linker in the development of PROteolysis TArgeting Chimeras (PROTACs) or as a scaffold for constructing novel therapeutic agents.

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of such an intermediate is not merely academic; it is a prerequisite for success. The solubility and chemical stability of this compound directly influence its utility in synthetic reactions, the developability of the resulting API, and the ultimate safety and efficacy of the final drug product. Poor solubility can hinder absorption and bioavailability, while instability can lead to the formation of potentially toxic degradation products and a reduced shelf-life.[5][6]

This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound. It details field-proven experimental protocols, explains the causality behind methodological choices, and offers a framework for its systematic evaluation in a drug development context.

Physicochemical Properties

A foundational understanding begins with the basic molecular and physical characteristics of the compound.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | 1-Piperazinepropanol, 1-(3-Hydroxypropyl)piperazine | [2] |

| CAS Number | 5317-32-8 | [1][3] |

| Molecular Formula | C₇H₁₆N₂O | [3] |

| Molecular Weight | 144.22 g/mol | [3] |

| Appearance | Expected to be a liquid or low-melting solid | General Chemical Knowledge |

| Storage | Keep in a dark place, inert atmosphere, room temperature | [1] |

Part 1: Solubility Assessment

Solubility is a critical physicochemical property that dictates a compound's behavior from early in vitro assays to in vivo pharmacokinetics.[7] Low aqueous solubility is a primary contributor to poor oral bioavailability and can lead to unreliable results in biological screening.[8] For a molecule like this compound, which contains both polar functional groups (hydroxyl, amines) and a small alkyl chain, understanding its solubility profile in various media is essential. The presence of the basic piperazine ring suggests that its aqueous solubility will be highly dependent on pH.

Two distinct types of solubility measurements are pertinent in drug discovery: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput measurement of how readily a compound dissolves when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[9][10] It reflects the conditions often found in early biological screening assays and is invaluable for the rapid triage of large compound libraries.[7]

-

Thermodynamic Solubility: This measures the true equilibrium concentration of a compound in a saturated solution, where the dissolved solute is in equilibrium with its solid, undissolved form.[5][11] This value is more time-consuming to obtain but represents the "gold standard" for solubility, crucial for formulation development and predicting gastrointestinal absorption.[12]

Experimental Protocol 1: Kinetic Solubility Determination (Nephelometry)

This protocol outlines a high-throughput method to assess the kinetic solubility, a cornerstone of early drug discovery. The choice of nephelometry is based on its speed and ability to detect precipitation by measuring light scattering, which is indicative of poor solubility.[8][13]

Causality: We start from a DMSO stock because this is the standard practice for storing and handling compound libraries for high-throughput screening (HTS). The rapid dilution into an aqueous buffer mimics the introduction of a compound into a biological assay medium.

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a clear-bottom 96-well microtiter plate.

-

Buffer Addition: Add 98 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

-

Mixing and Incubation: Seal the plate and mix the contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at room temperature (approx. 25°C) for 2 hours to allow for potential precipitation.[13]

-

Measurement: Measure the light scattering in each well using a nephelometer. The intensity of scattered light is directly proportional to the amount of undissolved precipitate.

-

Data Analysis: Compare the light scattering signal of the test compound to that of positive (a known insoluble compound) and negative (buffer with 2% DMSO) controls. The concentration at which significant light scattering is observed is reported as the kinetic solubility.

Experimental Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring equilibrium solubility.[11] It ensures that the system reaches a true thermodynamic equilibrium between the solid and solution phases.

Causality: This method is chosen for its accuracy and reliability, providing a definitive solubility value that is critical for later-stage development, such as pre-formulation and salt form selection.[5] The 24-hour incubation period is necessary to ensure that the dissolution process has reached equilibrium, which can be slow for crystalline solids.[11]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a 1.5 mL glass vial. The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., pH 7.4 phosphate buffer, simulated gastric fluid, or organic solvents) to the vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for 24 hours to allow them to reach equilibrium.[11]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a 0.45 µm PVDF filter to remove any remaining solid particles.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][14]

-

Data Analysis: The measured concentration of the filtrate represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Expected Solubility Profile

While specific experimental data for this compound is not widely published, its structure allows for an expert estimation of its solubility characteristics.

| Solvent | Expected Solubility | Rationale |

| Water | Freely Miscible | The presence of a primary alcohol and two basic nitrogen atoms allows for extensive hydrogen bonding with water. Piperazine itself is freely soluble in water. |

| Phosphate-Buffered Saline (pH 7.4) | Very Soluble | At physiological pH, the piperazine nitrogens will be partially protonated, forming soluble salts. |

| 0.1 M HCl (pH ~1) | Very Soluble | At low pH, both piperazine nitrogens will be fully protonated, leading to high aqueous solubility. |

| Ethanol / Methanol | Miscible | The compound is a propanol derivative and is expected to be fully miscible with other short-chain alcohols. |

| Acetonitrile | Soluble | A polar aprotic solvent that should readily dissolve the compound. |

| Dichloromethane (DCM) | Moderately Soluble | The non-polar alkyl backbone provides some solubility in less polar organic solvents. |

| Hexanes | Sparingly Soluble / Insoluble | The high polarity from the hydroxyl and amine groups will limit solubility in non-polar aliphatic solvents. |

Visualization: Kinetic Solubility Workflow

The following diagram illustrates the logical flow of a typical kinetic solubility experiment.

Caption: Workflow for a nephelometric kinetic solubility assay.

Part 2: Chemical Stability Evaluation

Assessing the chemical stability of a molecule is a regulatory requirement and a scientific necessity in drug development.[6] Stability studies identify conditions that may cause the molecule to degrade, providing critical information for determining storage conditions, shelf-life, and formulation strategies. Forced degradation, or stress testing, is the cornerstone of this evaluation. It involves subjecting the compound to harsh conditions to accelerate its decomposition, thereby revealing its intrinsic stability and identifying potential degradation products.[15][16]

For this compound, the primary sites susceptible to degradation are the secondary and tertiary amines of the piperazine ring and, to a lesser extent, the primary alcohol. Piperazine derivatives are known to be susceptible to oxidation, and amines can undergo various reactions under hydrolytic and photolytic stress.[17][18]

Experimental Protocol 3: Forced Degradation Study

This protocol is designed based on the principles outlined in the ICH Q1A guideline. The goal is to induce a modest level of degradation (typically 5-20%) to ensure that the degradation pathways are representative and not overly aggressive.[6]

Causality: By subjecting the molecule to extreme pH, oxidative, photolytic, and thermal conditions, we can rapidly identify its liabilities. This information is crucial for developing a stability-indicating analytical method, as it ensures the method can separate the intact drug from any products that might form during its shelf life.[19][20]

Methodology: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent (e.g., acetonitrile/water). Aliquots are subjected to the following conditions:

-

Acid Hydrolysis:

-

Mix the stock solution with 0.1 M HCl.

-

Incubate at 60°C for 24 hours.

-

At timed intervals (e.g., 2, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for analysis.

-

-

Base Hydrolysis:

-

Mix the stock solution with 0.1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

At timed intervals, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

Mix the stock solution with 3% hydrogen peroxide (H₂O₂).

-

Keep at room temperature for 24 hours, protected from light.

-

At timed intervals, withdraw a sample and dilute for analysis. Quenching the reaction is typically not necessary if analyzed promptly.

-

-

Thermal Degradation:

-

Store the stock solution in a sealed vial in an oven at 80°C for 48 hours.

-

Analyze the sample after the incubation period.

-

Also, subject the solid compound to the same thermal stress to assess solid-state stability.

-

-

Photolytic Degradation:

-

Expose the stock solution in a photostable container (e.g., quartz cuvette) to a light source conforming to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt-hours/square meter).

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze both the exposed and control samples.

-

Sample Analysis: All stressed samples are analyzed using a stability-indicating HPLC method. The chromatograms are compared to that of an unstressed control to identify and quantify any degradation products.

Stability-Indicating Method Development

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products, impurities, and excipients. Reversed-phase HPLC with UV detection is the most common technique for this purpose.[21]

Core Principles:

-

Specificity/Selectivity: The primary goal is to achieve baseline separation between the main compound peak and all degradation product peaks. A Peak Purity analysis using a Photodiode Array (PDA) detector is essential to confirm that the parent peak is not co-eluting with any degradants.

-

Forced Degradation Samples: The samples generated from the forced degradation protocol are indispensable for developing and validating the method's specificity.[20]

-

Method Validation: Once developed, the method must be fully validated according to ICH Q2(R1) guidelines, covering parameters such as accuracy, precision, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[22]

Visualization: Potential Degradation Pathways

The following diagram illustrates the hypothetical degradation pathways of this compound based on the known chemistry of its functional groups.

Caption: Potential degradation pathways under stress conditions.

Conclusion

This compound is a key synthetic intermediate whose physicochemical properties are fundamental to its successful application in pharmaceutical research and development. Its high polarity, conferred by the piperazine and hydroxyl groups, suggests excellent aqueous solubility, particularly at acidic pH. However, the amine functionalities also represent the most likely sites for chemical degradation, primarily through oxidative pathways.

A systematic approach to characterizing this molecule, employing both high-throughput kinetic assays and definitive thermodynamic methods for solubility, is crucial. This must be complemented by rigorous stability testing through forced degradation studies. The insights gained from these evaluations are not merely data points; they are critical knowledge that informs decisions across the drug development pipeline, from lead optimization and formulation design to regulatory submission and ensuring patient safety. By applying the principles and protocols outlined in this guide, researchers can effectively harness the synthetic potential of this compound while mitigating the risks associated with poor physicochemical properties.

References

- 1. 5317-32-8|this compound|BLD Pharm [bldpharm.com]

- 2. lookchem.com [lookchem.com]

- 3. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. evotec.com [evotec.com]

- 6. rjptonline.org [rjptonline.org]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. benchchem.com [benchchem.com]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. biomedres.us [biomedres.us]

- 17. researchgate.net [researchgate.net]

- 18. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijtsrd.com [ijtsrd.com]

- 20. researchgate.net [researchgate.net]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. benchchem.com [benchchem.com]

A Technical Guide to 3-(Piperazin-1-yl)propan-1-ol: A Versatile Scaffold for Modern Drug Discovery

Abstract: 3-(Piperazin-1-yl)propan-1-ol, a bifunctional heterocyclic compound, has emerged as a cornerstone building block in medicinal chemistry. Its unique architecture, featuring a reactive secondary amine, a primary alcohol, and the pharmacologically significant piperazine core, offers a trifecta of synthetic handles for the construction of complex and diverse molecular entities. This guide provides an in-depth analysis of its synthesis, reactivity, and strategic applications, with a focus on the underlying chemical principles that drive its utility. We will explore detailed protocols for its selective functionalization and showcase its pivotal role in contemporary drug design, including its application as a flexible linker in Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their synthetic programs.

Introduction: The Strategic Value of the Piperazine Scaffold

The piperazine ring is classified as a "privileged scaffold" in medicinal chemistry, a distinction earned by its frequent appearance in a multitude of clinically successful drugs.[1][2] The two nitrogen atoms at positions 1 and 4 provide a unique combination of properties: they can act as hydrogen bond acceptors and, when protonated, as donors, which significantly influences a molecule's interaction with biological targets and improves aqueous solubility and pharmacokinetic profiles.[1]

This compound (also known as 1-(3-Hydroxypropyl)piperazine) masterfully combines this privileged core with two distinct, orthogonally addressable functional groups: a secondary amine at the N-4 position and a primary alcohol at the terminus of a propyl chain. This arrangement provides a defined three-dimensional vector, making it an exceptionally valuable and versatile building block for systematically exploring chemical space and optimizing lead compounds.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's physical properties is essential for its effective use in synthesis, including planning reaction conditions and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 5317-32-8 | [4] |

| Molecular Formula | C₇H₁₆N₂O | [4] |

| Molecular Weight | 144.22 g/mol | [5] |

| Appearance | White to light yellow solid or liquid | [6] |

| Melting Point | 49-53 °C | [6] |

| Boiling Point | 263.5 °C at 760 mmHg | [6] |

| Density | 0.993 g/cm³ | [6] |

| pKa | 15.10 ± 0.10 (Predicted, alcohol) | [6] |

| XLogP3 | -0.7 | [4] |

| H-Bond Donors | 2 (N-H and O-H) | [4] |

| H-Bond Acceptors | 3 (2xN and O) | [4] |

Synthesis of the Building Block: Mastering Mono-N-Alkylation

The primary challenge in synthesizing this compound is achieving selective mono-alkylation of the piperazine ring, avoiding the formation of the N,N'-disubstituted byproduct. Direct alkylation of piperazine with a 3-halopropanol often yields a mixture of products that are difficult to separate.[7] Two robust strategies are commonly employed to overcome this.

Strategy 1: Mono-Protection/Deprotection Sequence (The Workhorse Method)

This is the most common and reliable laboratory-scale method. It involves protecting one of the piperazine nitrogens, performing the alkylation, and then removing the protecting group. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability and ease of removal under acidic conditions.

Caption: Workflow for the synthesis via a Boc-protection strategy.

Experimental Protocol: Synthesis of 1-Boc-4-(3-hydroxypropyl)piperazine

-

Setup: To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile (MeCN), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) as a base.

-

Addition: Add 3-chloro-1-propanol (1.1 eq) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with MeCN. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be purified by silica gel column chromatography to yield the desired product.

-

Deprotection: The Boc group is subsequently removed by treating the intermediate with an excess of trifluoroacetic acid (TFA) in dichloromethane (DCM) or with 4M HCl in dioxane at room temperature.

-

Causality Insight: The use of a protecting group is crucial. It renders one nitrogen nucleophilically inert, ensuring that alkylation can only occur at the unprotected secondary amine. This transforms a potentially low-yield, separation-intensive reaction into a clean, high-yielding two-step process.[7]

Strategy 2: Controlled Stoichiometry using Monopiperazinium Salts

An alternative approach avoids protecting groups by leveraging the differential basicity of piperazine. By forming a monopiperazinium salt (e.g., with one equivalent of HCl), the reactivity of the diamine is attenuated, favoring mono-alkylation.

-

Causality Insight: In the monopiperazinium salt, one nitrogen is protonated and non-nucleophilic, while the other remains a free base. This in-situ protection directs the alkylating agent to the desired site. This method can be more atom-economical but may require more careful optimization of reaction conditions to prevent salt exchange and subsequent di-alkylation.[8]

Core Reactivity: A Tale of Two Functional Groups

The synthetic power of this compound lies in the distinct reactivity of its two functional handles. Strategic manipulation allows for sequential or selective functionalization.

Caption: Key reaction pathways available from the core scaffold.

Functionalization of the N-4 Secondary Amine

The N-4 nitrogen is the more nucleophilic site and is typically the first to react under neutral or basic conditions.

A. N-Arylation via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a premier method for forming C(aryl)-N bonds and is a cornerstone of modern medicinal chemistry.[9][10] It allows for the coupling of the piperazine nitrogen with a wide variety of aryl or heteroaryl halides and triflates.

Experimental Protocol: General Buchwald-Hartwig N-Arylation

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 eq).

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Heat the mixture to 80-110°C and stir for 4-24 hours until starting material is consumed (monitored by LC-MS).

-

Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by silica gel chromatography.

-

Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (like XPhos or RuPhos) are often required to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle, especially for less reactive aryl chlorides.[11] The base is not just a proton scavenger; it is integral to the catalytic cycle, facilitating the formation of the key palladium-amido complex prior to reductive elimination.[11]

B. Other N-4 Reactions

-

N-Alkylation: Can be achieved via standard reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), or by direct alkylation with alkyl halides. Reductive amination is often preferred as it avoids the potential for over-alkylation to form a quaternary ammonium salt.[12]

-

N-Acylation: Readily accomplished by reacting with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) to form stable amides.

Functionalization of the Primary Alcohol

To react the hydroxyl group, particularly with base-sensitive electrophiles, it is often necessary to first protect the more reactive N-4 amine (e.g., as a Boc-carbamate). However, under specific conditions, selective O-functionalization is possible.

A. O-Etherification via Williamson Synthesis

A classic and effective method for forming ether linkages. This requires a strong base to deprotonate the weakly acidic alcohol.

Experimental Protocol: O-Alkylation

-

Setup: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent like THF or DMF at 0°C, add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.1 eq).

-

Deprotonation: Allow the suspension to stir for 30-60 minutes at 0°C or room temperature until hydrogen evolution ceases, indicating the formation of the alkoxide.

-

Addition: Add the alkyl halide (e.g., benzyl bromide, 1.0 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify by silica gel chromatography.

-

Causality Insight: Sodium hydride (NaH) is the base of choice here. It is strong enough to deprotonate the alcohol, but the resulting H₂ gas leaves the system, driving the reaction forward. Furthermore, as a solid-phase base, it minimizes side reactions in the solution phase. A weaker base like K₂CO₃ would be ineffective, while a soluble strong base like NaOH could lead to undesired side reactions. This method was notably used in a synthesis of the drug Bosutinib, highlighting its industrial relevance.[13]

Advanced Application: A Linker for PROTACs

One of the most exciting modern applications of this compound is as a component in PROTAC linkers.[5][14] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[15] They consist of a "warhead" that binds the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

Caption: Schematic of this compound as a PROTAC linker.

The piperazine-propanol moiety is highly advantageous as a linker component for several reasons:

-

Solubility: The basic piperazine nitrogen can be protonated at physiological pH, enhancing the aqueous solubility of what are often large, greasy PROTAC molecules.[16]

-

Defined Exit Vectors: The N-4 and O-H positions provide clear, synthetically accessible attachment points with a defined spatial relationship, allowing for systematic optimization of linker length and geometry.[]

-

Conformational Rigidity: The piperazine ring introduces a degree of conformational constraint into the linker, which can be beneficial for pre-organizing the PROTAC molecule for effective ternary complex (Target-PROTAC-E3 Ligase) formation.[16]

Analytical and Purification Considerations

Purification: Due to the basic nature of the piperazine nitrogen, purification by standard silica gel chromatography can sometimes be challenging (streaking, poor separation). It is often beneficial to add a small amount of triethylamine (~1%) to the eluent to suppress the interaction of the basic nitrogen with acidic silanol groups on the silica surface. Alternatively, reverse-phase HPLC is an excellent method for the purification and analysis of these polar compounds.[18]

Characterization:

-

NMR Spectroscopy: ¹H NMR is invaluable for confirming functionalization. For N-alkylation or N-arylation, the disappearance of the N-H proton signal (typically a broad singlet) is a key indicator. For reactions at the alcohol, the disappearance of the O-H proton and shifts in the adjacent -CH₂- protons are diagnostic. ¹³C NMR provides confirmation of the carbon skeleton.[19][20]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is highly effective for these compounds, typically showing a strong [M+H]⁺ ion due to the basic piperazine moiety.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for accelerating drug discovery. Its dual functionality, embedded within a pharmacologically privileged scaffold, provides chemists with a reliable and versatile platform for synthesizing diverse and complex molecules. From establishing critical structure-activity relationships through systematic derivatization to constructing sophisticated therapeutic modalities like PROTACs, this building block offers a robust solution to many of the challenges faced in modern medicinal chemistry. A deep understanding of its reactivity and the causal principles behind its synthetic transformations, as outlined in this guide, is key to unlocking its full potential.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazin-1-ylpropanol | C7H16N2O | CID 79207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. jk-sci.com [jk-sci.com]

- 12. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. explorationpub.com [explorationpub.com]

- 16. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 19. researchgate.net [researchgate.net]

- 20. [PDF] Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide to the Safe Handling of 3-(Piperazin-1-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, toxicity, and handling protocols for 3-(Piperazin-1-yl)propan-1-ol (CAS No. 5317-32-8). As a Senior Application Scientist, the following information is synthesized from available safety data and toxicological information on the compound and its structural analogs, particularly the parent compound piperazine, to ensure a high standard of scientific integrity and promote a self-validating system of laboratory safety.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is crucial for its safe handling and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | --INVALID-LINK--[1] |

| Molecular Weight | 144.22 g/mol | --INVALID-LINK--[1] |

| Appearance | White to off-white solid | --INVALID-LINK--[2] |

| Melting Point | 49-53 °C | --INVALID-LINK--[2] |

| Boiling Point | 263.5 °C at 760 mmHg | --INVALID-LINK--[2] |

| Flash Point | 110 °C | --INVALID-LINK--[2] |

| Solubility | Soluble in water | --INVALID-LINK--[3] (Piperazine) |

Toxicological Assessment and Hazard Identification

While specific comprehensive toxicological studies for this compound are limited, the known hazards of the compound, combined with data from the parent compound piperazine, provide a strong basis for a thorough risk assessment.

GHS Classification

According to aggregated GHS information, this compound is classified as:

-

Skin Irritation (Category 2) [1]

-

Serious Eye Irritation (Category 2A) [1]

-

Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation [1]

Toxicological Profile of Piperazine

Due to the presence of the piperazine moiety, it is prudent to consider the toxicological properties of piperazine as potential hazards. Piperazine is known to be:

-

Corrosive to the eyes, skin, and respiratory tract[3].

-

A sensitizer , with the potential to cause skin and respiratory allergies (asthma) upon repeated or prolonged contact[3].

-

Potentially impactful on the nervous system upon ingestion[3].

No specific LD50 data for this compound was found. However, for a structurally related compound, 2-piperazin-1-ylethylamine, the oral LD₅₀ in rats is 2097 mg/kg.

Safe Handling and Personal Protective Equipment (PPE)

A stringent, multi-layered approach to safety is paramount when handling this compound.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Eye Wash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required. A face shield should be worn in situations where splashing is a risk.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for integrity before each use.

-

Skin and Body Protection: A lab coat must be worn. For larger quantities or when there is a significant risk of skin contact, a chemical-resistant apron or suit is recommended.

-

Respiratory Protection: If working outside of a fume hood or if aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound and to prevent hazardous situations.

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids. The parent compound, piperazine, is known to react violently with strong oxidizers[4].

-

Air Sensitivity: Some sources recommend storing under an inert atmosphere.

Emergency Procedures

A clear and well-rehearsed emergency plan is essential.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if adverse health effects persist or are severe.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills: Absorb with an inert, non-combustible material such as sand, earth, or vermiculite. Place in a suitable, labeled container for disposal.

-

Large Spills: Evacuate the area. Prevent entry into sewers, water courses, basements, or confined areas. A vapor-suppressing foam may be used to reduce vapors. Collect the material and place it in a designated, labeled waste container.

Waste Disposal

All waste materials containing this compound must be treated as hazardous waste.

-

Procedure: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or watercourses. Contaminated packaging should be disposed of in the same manner as the product itself.

Occupational Exposure Limits

There are no established specific occupational exposure limits for this compound. However, due to its structural similarity to piperazine, the exposure limits for piperazine should be considered as a conservative guide.

-

ACGIH TLV for Piperazine: 0.03 ppm (TWA); Sensitizer (SEN); A4 (Not classifiable as a human carcinogen)[3].

-

NIOSH REL for Piperazine Dihydrochloride: 5 mg/m³ (TWA)[5].

Conclusion

While this compound is a valuable research chemical, it possesses known hazards, primarily skin and eye irritation, with the potential for respiratory irritation and sensitization due to the piperazine moiety. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate engineering controls and personal protective equipment, is essential for minimizing risk and ensuring a safe laboratory environment. A thorough understanding of the potential hazards and a well-practiced emergency response plan are critical components of a comprehensive safety strategy.

References

The Piperazine Scaffold: A Privileged Structure Forged in History and Optimized for Modern Therapeutics

An In-depth Technical Guide on the Discovery, History, and Application of Piperazine-Containing Compounds

Introduction: The Unassuming Heterocycle That Shaped Modern Medicine

The piperazine ring, a disarmingly simple six-membered heterocycle containing two nitrogen atoms at opposite positions, is one of the most prolific and versatile scaffolds in medicinal chemistry.[1][2] Its unique physicochemical properties—conferring aqueous solubility, acting as a flexible linker, and providing two sites for chemical modification—have made it a cornerstone in the development of drugs across a vast spectrum of therapeutic areas.[3][4][5] This guide provides a comprehensive exploration of the journey of piperazine, from its initial synthesis in the 19th century to its central role in blockbuster drugs. We will examine the key historical discoveries, the evolution of its synthetic chemistry, the critical structure-activity relationships (SAR) that unlocked its therapeutic potential, and the molecular pathways through which these vital medicines exert their effects. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the logic that has cemented piperazine as a truly privileged structure.

Early History and Chemical Synthesis: From Coal Tar Byproduct to Therapeutic Agent

The story of piperazine begins not in a pharmacy, but in the burgeoning field of organic chemistry in the mid-19th century. Its original name, "diethylenediamine," reflects its discovery during the foundational investigations into amines and their reactions. The pioneering German chemist August Wilhelm von Hofmann, during his extensive work on converting ammonia into various ethylamines, laid the groundwork for its first synthesis.[3] Early methods involved the reaction of ethylene dibromide or ethylene dichloride with alcoholic ammonia under pressure.[6] This process, while historically significant, was difficult to control and produced a mixture of linear polyamines and a small, hard-to-isolate yield of the cyclic piperazine.[6]

It wasn't until the early 20th century that piperazine's therapeutic potential was first explored, albeit unsuccessfully, as a solvent for uric acid in the treatment of gout.[7] The true entry of piperazine into the pharmacopeia was its discovery as a potent anthelmintic agent. Marketed by Bayer in the early 20th century, piperazine salts like the citrate and adipate proved highly effective at paralyzing parasitic worms, allowing the host to expel them.[7][8] This marked the first major therapeutic application of the piperazine core and set the stage for its remarkable journey through medicinal chemistry.

Evolution of Synthetic Methodologies

The initial, low-yielding syntheses from ethylene halides have been supplanted by more efficient and scalable industrial processes. Modern production often involves the catalytic cyclization of precursors like monoethanolamine, diethanolamine, or ethylenediamine, though piperazine is sometimes still obtained as a side product in the large-scale production of these other amines.[8][9]

For medicinal chemists, the true utility lies in the synthesis of substituted piperazines. The ability to selectively functionalize one or both nitrogen atoms (N-1 and N-4) is the key to its versatility. Common strategies include:

-

Direct N-Alkylation: A straightforward nucleophilic substitution where a pre-formed piperazine reacts with an alkyl halide. This is a foundational method for creating unsymmetrical piperazines.

-

Reductive Amination: The reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond.

-

Buchwald-Hartwig Amination: A powerful palladium-catalyzed cross-coupling reaction that allows for the formation of N-aryl piperazines, a key structural motif in many CNS drugs.[10]

-

Ring Construction: Building the piperazine ring from acyclic precursors, which allows for the installation of substituents on the carbon atoms of the ring itself.[11]

The choice of synthetic route is a critical decision driven by the desired substitution pattern, required scale, and economic viability.

The Anthelmintic Era: A Mechanism of Selective Toxicity

Piperazine's first major success was in treating parasitic infections like roundworm (Ascaris lumbricoides) and pinworm (Enterobius vermicularis).[7] Its efficacy is a classic example of selective toxicity, exploiting physiological differences between the parasite and its host.

Mechanism of Action: Piperazine acts as a GABA (γ-aminobutyric acid) receptor agonist on the neuromuscular junctions of nematodes.[8] In these parasites, GABAergic signaling is crucial for inhibiting muscle contraction in their peripheral neuromuscular system.[7]

-

GABA Receptor Activation: Piperazine binds to and activates GABA receptors on the parasite's muscle cells.

-

Chloride Ion Influx: This activation opens chloride ion (Cl⁻) channels, leading to an influx of negative ions.

-

Hyperpolarization: The influx of Cl⁻ hyperpolarizes the muscle cell membrane, making it unresponsive to excitatory nerve signals.

-

Flaccid Paralysis: This sustained state of hyperpolarization results in a flaccid paralysis of the worm.

-

Expulsion: Unable to maintain its position in the host's gastrointestinal tract, the paralyzed worm is expelled by normal peristalsis.[7]

Crucially, in vertebrates, GABA signaling is predominantly confined to the central nervous system (CNS), and the parasite's GABA receptor isoform is different from that of its host.[8] This difference provides the basis for piperazine's high therapeutic index in its anthelmintic application.

The Benzhydrylpiperazines: A New Frontier in CNS Drug Discovery

The true explosion of piperazine's utility came in the mid-20th century with the development of the benzhydrylpiperazine class. Researchers at companies like Burroughs Wellcome and UCB systematically explored derivatives where a diphenylmethyl (benzhydryl) group was attached to one of the piperazine nitrogens. This structural motif proved to be a masterkey for targeting CNS receptors, leading to the first generation of piperazine-based antihistamines.

First-Generation Antihistamines: Cyclizine and Hydroxyzine

The general pharmacophore for these H1 antagonists consists of the diarylmethyl group for receptor binding and the basic piperazine ring, which is protonated at physiological pH and is critical for receptor interaction.[3]

-

Cyclizine: Discovered in 1947, cyclizine emerged as a potent antiemetic, effective against motion sickness. Its lipophilic nature allows it to readily cross the blood-brain barrier (BBB), leading to its desired antiemetic effects but also causing the common side effect of sedation.[3]

-

Hydroxyzine: With a high affinity for the H1 receptor, hydroxyzine is a potent antihistamine.[3] Like cyclizine, its significant CNS penetration results in sedation, but this property was also harnessed for its anxiolytic (anti-anxiety) effects.

Structure-Activity Relationship: The Leap to Second-Generation Antihistamines

The primary drawback of first-generation antihistamines was sedation caused by their action on H1 receptors in the brain. The next great challenge was to design a molecule that retained peripheral H1 antagonism for treating allergies but did not cross the blood-brain barrier. This was achieved through a brilliant and causative chemical modification of hydroxyzine.

The Causality of Reduced Sedation: Researchers oxidized the terminal primary alcohol on the side chain of hydroxyzine to a carboxylic acid. This seemingly small change had a profound impact:

-

Increased Polarity: The addition of the carboxylic acid group dramatically increases the polarity of the molecule.

-

Reduced BBB Permeability: The highly polar nature of this new compound, cetirizine , significantly hinders its ability to cross the lipophilic blood-brain barrier.

-

Peripheral Selectivity: As a result, cetirizine acts selectively on H1 receptors in the periphery to combat allergic symptoms, with a greatly diminished sedative effect.

This deliberate chemical modification, based on a clear understanding of physicochemical properties and physiological barriers, represents a landmark in rational drug design and the evolution of the piperazine scaffold.

| Drug | Generation | H1 Receptor Kᵢ (nM) | Key Physicochemical Property | Primary Clinical Outcome |

| Hydroxyzine | First | 2[3] | Lipophilic | Antihistamine, Anxiolytic, Sedative |

| Cyclizine | First | 5[3] | Lipophilic | Antiemetic, Sedative |

| Meclizine | First | 250[3] | Lipophilic | Antiemetic (Motion Sickness) |

| Cetirizine | Second | ~6[10] | Polar (Carboxylic Acid) | Non-sedating Antihistamine |

| Levocetirizine | Second | ~3[10] | Polar (Active Enantiomer) | Non-sedating Antihistamine |

| Table 1: Comparison of Piperazine-Based Antihistamines. Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity. |

Piperazine in Modern Psychiatry: Modulating Dopamine and Serotonin

Building on the success in antihistamines, medicinal chemists began to modify the N-4 substituent of the piperazine ring, leading to the discovery of compounds with potent activity at dopamine and serotonin receptors. This established piperazine as a key scaffold for antipsychotic and antidepressant medications.

Atypical Antipsychotics: Aripiprazole and Ziprasidone

Atypical antipsychotics are characterized by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a profile believed to treat the positive symptoms of schizophrenia with a lower risk of extrapyramidal side effects compared to older drugs.[12][13]

-

Aripiprazole (Abilify®): Approved by the FDA in 2002, aripiprazole has a unique mechanism as a D2 receptor partial agonist. This means it acts as a "dopamine stabilizer"—in brain regions with excessive dopamine, it acts as an antagonist, while in regions with low dopamine, it provides a low level of stimulation. This novel mechanism, combined with 5-HT1A partial agonism and 5-HT2A antagonism, provides efficacy with a favorable side-effect profile.

-

Ziprasidone (Geodon®): First synthesized in 1987, ziprasidone is a potent antagonist at both D2 and 5-HT2A receptors.[7] Its favorable ratio of 5-HT2A to D2 receptor affinity is key to its efficacy and low propensity for weight gain.[7]

| Drug | D₂ Kᵢ (nM) | 5-HT₁ₐ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) | Primary Mechanism |

| Aripiprazole | 0.34 | 1.7 | 3.4 | D₂/5-HT₁ₐ Partial Agonist, 5-HT₂ₐ Antagonist |

| Ziprasidone | 4.8 | - | 0.4 | D₂/5-HT₂ₐ Antagonist |

| Table 2: Receptor Binding Affinities of Piperazine-Containing Atypical Antipsychotics. Data compiled from multiple sources. Lower Kᵢ values indicate higher affinity. |

The therapeutic effect of atypical antipsychotics is rooted in their ability to modulate downstream signaling cascades initiated by D2 and 5-HT2A receptors. By blocking these G-protein coupled receptors (GPCRs), drugs like ziprasidone prevent the overactive signaling associated with psychosis.[6][13]

Antidepressants: Trazodone

Discovered in Italy in the 1960s, trazodone represents another branch of piperazine's journey into psychopharmacology. It is a phenylpiperazine compound with a complex mechanism of action, primarily acting as a serotonin 5-HT2A receptor antagonist. This action is believed to be responsible for its antidepressant effects. Its sedative properties, stemming from histamine H1 and α1-adrenergic antagonism, have also led to its widespread off-label use as a hypnotic for insomnia.

Sildenafil (Viagra®): A Serendipitous Discovery

Perhaps the most famous piperazine-containing drug is sildenafil, the active ingredient in Viagra®. Its discovery is a textbook case of serendipity in drug development. In the early 1990s, scientists at Pfizer were investigating sildenafil (then known as UK-92,480) as a treatment for angina (chest pain) due to its vasodilatory properties. While clinical trials showed little effect on angina, male participants reported an unexpected side effect: penile erections.

Pfizer astutely pivoted its research to investigate this effect, leading to the first oral treatment for erectile dysfunction, approved by the FDA in 1998.

Mechanism of Action: Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that breaks down cyclic guanosine monophosphate (cGMP). In the corpus cavernosum of the penis, nitric oxide (NO) released during sexual stimulation activates guanylate cyclase to produce cGMP, which causes smooth muscle relaxation and increased blood flow, leading to an erection. By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, enhancing and prolonging the erectile response to sexual stimulation.

Experimental Protocols: Synthesis of a Core Piperazine Intermediate

To illustrate the practical chemistry behind these discoveries, the following section details a representative protocol for the synthesis of 1-(diphenylmethyl)piperazine, the core scaffold of the first-generation antihistamines.

Protocol: Synthesis of 1-(Diphenylmethyl)piperazine

This two-step procedure involves the N-acylation of piperazine followed by hydrolysis. A more direct alkylation with chlorodiphenylmethane is also possible but can be harder to control regarding mono- vs. di-alkylation. The following method, adapted from literature procedures, provides good control for mono-substitution.[11]

Step 1: Synthesis of 1-Formyl-4-(diphenylmethyl)piperazine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve chlorodiphenylmethane (10 g, 49 mmol) in a suitable solvent like methylene chloride.

-

Reagent Addition: Add 1-formylpiperazine (11.2 g, 98 mmol) to the solution. The use of excess formylpiperazine helps to drive the reaction to completion and minimize side reactions.

-

Reaction Conditions: Stir the mixture at room temperature for 48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, extract the mixture with water and methylene chloride. Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude residue by silica gel column chromatography to yield the formyl-protected intermediate.

Step 2: Hydrolysis to 1-(Diphenylmethyl)piperazine

-

Reaction Setup: Dissolve the purified formyl compound (e.g., 8.9 g, 31.9 mmol) in ethanol (100 ml) in a round-bottom flask.

-

Acid Addition: Add concentrated hydrochloric acid (e.g., 6.5 g, 64 mmol) to the solution.

-

Reaction Conditions: Heat the solution to reflux and maintain for 1 hour to effect the de-formylation.

-